![molecular formula C12H15N2O11V B1193784 VO-Ohpic (trihydrate) CAS No. 476310-60-8](/img/structure/B1193784.png)
VO-Ohpic (trihydrate)
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Overview
Description
VO-Ohpic (trihydrate) is a potent, selective, and reversible PTEN inhibitor . It is a specific vanadium-based inhibitor screened out from a range of synthesized vanadates and bpV complexes . It might act as a possible pro-senescence anti-cancer drug for treating cancers with reduced PTEN expression .
Synthesis Analysis
VO-Ohpic is a specific vanadium-based inhibitor that has been screened out from a range of synthesized vanadates and bpV complexes .Molecular Structure Analysis
The molecular formula of VO-Ohpic (trihydrate) is C12H9N2O8V.3H2O.H . It is a vanadium complex .Chemical Reactions Analysis
In vitro, VO-Ohpic inhibited the lipid phosphatase activity of recombinant PTEN . It was highly selective against PTEN over other recombinant phosphatases .Physical And Chemical Properties Analysis
VO-Ohpic (trihydrate) appears as a crystalline solid . It is insoluble in H2O, but soluble in DMSO and EtOH with ultrasonic .Scientific Research Applications
Cancer Research: Pro-senescence Anti-cancer Drug
VO-Ohpic (trihydrate) has potential as a pro-senescence anti-cancer drug, particularly for treating cancers with reduced PTEN expression. It has been shown to block cell viability, cell proliferation, colony formation, and induce senescence-associated β-galactosidase activity in Hep3B cells .
Neuroprotection: Amyloid Beta-Induced Neurotoxicity
In the context of neurodegenerative diseases, VO-Ohpic (trihydrate) has been used to study the neuroprotective effect of melatonin against amyloid beta (Aβ)-induced neurotoxicity via the PTEN pathway .
Diabetes Research: Insulin Sensitivity and Resistance
Research suggests that VO-Ohpic (trihydrate) could enhance insulin sensitivity and potentially overcome insulin resistance, which is beneficial for the development of diabetes therapeutics. It inhibits PTEN’s lipid phosphatase activity, which in turn increases glucose uptake .
Apoptosis Studies: Role in PRC2-Mediated Apoptosis
VO-Ohpic (trihydrate) has been utilized to study the role of PTEN in polycomb repressive complex 2 (PRC2)-mediated apoptosis, providing insights into the mechanisms of cell death .
Signal Transduction: Akt Phosphorylation
In cellular studies, VO-Ohpic (trihydrate) dose-dependently increased Akt phosphorylation at site Ser473 and Thr308 in NIH 3T3 and L1 fibroblasts, which is indicative of its role in signal transduction pathways .
Tumor Growth Suppression: In Vivo Studies
VO-Ohpic (trihydrate) has been shown to significantly suppress tumor growth in mice bearing MDA PCa-2b cell xenografts. Long-term treatment resulted in increased survival rates and a reduction in tumor proliferation markers .
Protein Integrity: Inhibitor Cocktails
VO-Ohpic (trihydrate) is included in inhibitor cocktails to protect the integrity of proteins from multiple proteases and phosphatases, which is crucial for various applications including biochemical assays .
Cellular Senescence: Suppression of Prostate Tumorigenesis
VO-Ohpic (trihydrate) has been associated with cellular senescence, a state of stable cell cycle arrest, which can be enhanced in mouse models and human tumor xenografts to suppress prostate tumorigenesis .
Mechanism of Action
Target of Action
VO-Ohpic (trihydrate) is a highly selective small-molecule inhibitor of Phosphatase and Tensin Homologue Deleted on Chromosome 10 (PTEN) . PTEN is a phosphatidylinositol triphosphate 3-phosphatase that counteracts phosphoinositide 3-kinases .
Mode of Action
VO-Ohpic (trihydrate) interacts with PTEN, inhibiting its function . The inhibition of PTEN by VO-Ohpic is fully reversible . Both the Michaelis constant (Km) and the maximum velocity (Vmax) are affected by VO-Ohpic, demonstrating a noncompetitive inhibition of PTEN .
Biochemical Pathways
The inhibition of PTEN by VO-Ohpic leads to an increase in the levels of Phosphatidylinositol 3,4,5-triphosphate (PIP3) . This in turn leads to the phosphorylation of Akt , a protein kinase involved in cell survival and glucose metabolism . The balance of PTEN and phosphoinositide 3-kinases (PI3K) activities determines the cellular PIP3 levels, which in turn is recognized by other signaling components such as Akt .
Result of Action
The inhibition of PTEN by VO-Ohpic results in increased PIP3 levels, phosphorylation of Akt, and glucose uptake . It has been shown to block cell viability, cell proliferation, colony formation, and induce senescence-associated β-galactosidase activity in Hep3B cells .
Action Environment
The action of VO-Ohpic can be influenced by environmental factors. For instance, chronic stress, an environmental risk factor for depression, causes neuronal atrophy in the prefrontal cortex (PFC) and other brain regions . In this context, VO-Ohpic’s inhibition of PTEN could potentially have therapeutic effects by counteracting these changes .
Safety and Hazards
Future Directions
VO-Ohpic (trihydrate) has been used in studying the role of PTEN in polycomb repressive complex 2 (PRC2)-mediated apoptosis . It has also been used as a PTEN inhibitor to study the neuroprotective effect of melatonin in amyloid beta (Aβ)-induced neurotoxicity via the PTEN pathway . The inhibition of PTEN’s lipid phosphatase activity increases glucose uptake triggered by the increase of PtdIns (3, 4, 5) P3 . This suggests that small-molecule inhibitors of PTEN may have the potential of enhancing insulin sensitivity and overcoming insulin resistance, which would be beneficial for the development of diabetes therapeutics .
properties
IUPAC Name |
3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO3.3H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;/h2*1-3,8H,(H,9,10);3*1H2;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVLCDIRYQMAQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O=[V] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O10V |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 132771594 |
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